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molecular formula C12H15NO2 B8720065 6-Amino-3-butyl-phthalide CAS No. 385810-91-3

6-Amino-3-butyl-phthalide

Cat. No. B8720065
M. Wt: 205.25 g/mol
InChI Key: DQBGVUCLKLYTJM-UHFFFAOYSA-N
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Patent
US06689808B2

Procedure details

To a suspension of 141 g (0.6 mol) of compound obtained in Example 1 in 250 ml of ethanol there are added 14 g of 5% Pd—C catalyst. The mixture is hydrogenated at a pressure of 34 kg/cm2. After the absorption of hydrogen has ceased, the hot mixture is filtered to remove the catalyst. The filter cake is washed with hot ethanol. On cooling, the crystals are separated and additional product is obtained from the condensed filtrate and washed to give the title compound.
Name
compound
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[C:7](=[O:8])[O:6]1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]2[C:14]([CH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[O:6][C:7]2=[O:8])=[CH:13][CH:12]=1

Inputs

Step One
Name
compound
Quantity
141 g
Type
reactant
Smiles
C(CCC)C1OC(=O)C2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
the hot mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
The filter cake is washed with hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the crystals are separated
CUSTOM
Type
CUSTOM
Details
additional product is obtained from the condensed filtrate
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(OC(=O)C2=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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